5-Ethyl-2(5H)-furanone chemical properties and structure
5-Ethyl-2(5H)-furanone chemical properties and structure
An In-Depth Technical Guide to 5-Ethyl-2(5H)-furanone: Chemical Properties, Synthesis, and Therapeutic Potential
Abstract
5-Ethyl-2(5H)-furanone is a member of the α,β-unsaturated γ-lactone (or butenolide) class of heterocyclic compounds. This scaffold is prevalent in numerous natural products and pharmacologically active molecules, making it a subject of significant interest for researchers in medicinal chemistry, drug development, and materials science. This technical guide provides a comprehensive overview of the core chemical properties, structure, analytical characterization, and synthesis of 5-Ethyl-2(5H)-furanone. Furthermore, it delves into the broader biological activities associated with the 2(5H)-furanone core, highlighting its potential as a pharmacophore in the development of novel antimicrobial and anticancer agents. The document is intended to serve as a foundational resource for scientists and professionals engaged in the research and application of this versatile chemical entity.
Introduction to the γ-Butenolide Scaffold
The 2(5H)-furanone ring, a five-membered unsaturated lactone, is a "privileged structure" in drug discovery.[1] This motif is found in a vast array of natural products that exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and cytotoxic effects.[2][3] The inherent reactivity of the α,β-unsaturated carbonyl system, which can act as a Michael acceptor, is often central to the biological mechanism of these compounds, allowing for covalent interactions with biological nucleophiles such as cysteine residues in enzymes.[2] The ethyl substituent at the chiral C5 position of 5-Ethyl-2(5H)-furanone provides a simple yet important model for understanding the structure-activity relationships of this class, serving as a foundational building block for the synthesis of more complex and potent therapeutic candidates.[4]
Molecular Structure and Physicochemical Properties
Chemical Structure
5-Ethyl-2(5H)-furanone, also known by synonyms such as 2-Hexen-4-olide and 4-Hydroxy-2-hexenoic acid lactone, is a simple butenolide.[5] Its structure consists of a five-membered furanone ring containing a lactone (cyclic ester) functionality, an endocyclic double bond conjugated to the carbonyl group, and a chiral center at the C5 position bearing an ethyl group.
Caption: Chemical structure of 5-Ethyl-2(5H)-furanone.
Physicochemical Data Summary
The key physicochemical properties of 5-Ethyl-2(5H)-furanone are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 5-ethylfuran-2(5H)-one | [5] |
| CAS Number | 2407-43-4 | [6] |
| Molecular Formula | C₆H₈O₂ | [6] |
| Molecular Weight | 112.13 g/mol | [5] |
| Canonical SMILES | CCC1C=CC(=O)O1 | [5] |
| InChIKey | GOUILHYTHSOMQJ-UHFFFAOYSA-N | [6] |
| Appearance | Data not available | |
| XLogP3-AA | 1.1 | PubChem |
| Topological Polar Surface Area | 26.3 Ų | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two vinyl protons on the double bond (H2 and H3) would appear as doublets of doublets in the downfield region (typically δ 6.0-7.5 ppm) due to their coupling to each other and long-range coupling to the H5 proton. The methine proton at the chiral center (H5) would likely be a multiplet around δ 4.8-5.2 ppm. The methylene protons (-CH₂-) of the ethyl group are diastereotopic and would appear as a complex multiplet (or two separate multiplets) around δ 1.6-1.9 ppm, while the terminal methyl protons (-CH₃) would present as a triplet around δ 0.9-1.1 ppm.[7]
-
¹³C NMR: The carbon spectrum would be characterized by a signal for the carbonyl carbon (C1) in the highly deshielded region of δ 170-175 ppm. The olefinic carbons (C2 and C3) would resonate around δ 120-155 ppm. The C5 carbon, bonded to oxygen, would appear around δ 80-85 ppm. The ethyl group carbons would be found in the upfield region, with the -CH₂- at approximately δ 25-30 ppm and the -CH₃ at δ 8-12 ppm.[7]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. For 5-Ethyl-2(5H)-furanone, the most prominent absorption bands would be:
-
~1750-1780 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching vibration of the α,β-unsaturated γ-lactone.[8]
-
~1640-1660 cm⁻¹: A medium-intensity peak for the C=C stretching of the conjugated double bond.
-
~3050-3100 cm⁻¹: Weak C-H stretching from the vinylic protons.
-
~2850-2980 cm⁻¹: C-H stretching vibrations from the ethyl group's aliphatic carbons.
-
~1100-1200 cm⁻¹: A strong C-O stretching band characteristic of the lactone ester linkage.
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum of 5-Ethyl-2(5H)-furanone (MW = 112.13) is expected to show a molecular ion peak (M⁺) at m/z 112. The primary fragmentation pathway would likely involve the loss of the ethyl group ([M-29]⁺), resulting in a prominent peak at m/z 83. Other significant fragments could arise from the loss of CO ([M-28]⁺) or CO₂ ([M-44]⁺) from the lactone ring.[6]
Synthesis Methodology: A Validated Approach
Synthesis Overview & Rationale
The synthesis of 5-substituted 2(5H)-furanones can be achieved through various routes. A robust and versatile method involves the Lewis acid-catalyzed vinylogous Mukaiyama aldol reaction between a silyl enol ether of the furanone core and an appropriate electrophile.[9] In this self-validating system, 2,5-dimethoxy-2,5-dihydrofuran serves as a stable and easily handled precursor to the reactive 2-silyloxyfuran intermediate. This intermediate is generated in situ and immediately trapped by an aldehyde—in this case, propanal—to construct the C5-substituted side chain. The subsequent workup facilitates cyclization and elimination to yield the target α,β-unsaturated lactone. This one-pot procedure is highly efficient and avoids the isolation of unstable intermediates.[9]
Caption: One-pot synthesis workflow for 5-Ethyl-2(5H)-furanone.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of 5-substituted 2(5H)-furanones.[9]
Materials & Reagents:
-
2,5-Dimethoxy-2,5-dihydrofuran
-
Propanal (Propionaldehyde)
-
Trimethylsilyl iodide (TMSI) or Trimethylsilyl bromide (TMSBr)
-
Lewis Acid Catalyst (e.g., Zinc Chloride (ZnCl₂), Boron trifluoride diethyl etherate (BF₃·OEt₂))
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Hexanes/Ethyl Acetate mixture
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Reagents: To the cooled DCM, add 2,5-dimethoxy-2,5-dihydrofuran (1.0 eq) followed by propanal (1.1 eq).
-
Intermediate Generation: Slowly add trimethylsilyl iodide (1.2 eq) to the solution. The reaction mixture is stirred at -78 °C for 15-20 minutes. This step generates the reactive 2-trimethylsilyloxyfuran nucleophile in situ. The causality is that the silyl halide reacts with the acetal to form a more reactive silyl enol ether.
-
Catalysis and Aldol Reaction: Add the Lewis acid catalyst (e.g., ZnCl₂, 0.1-0.2 eq) to the reaction mixture. Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed. The Lewis acid coordinates to the aldehyde's carbonyl oxygen, activating it towards nucleophilic attack by the silyloxyfuran.
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution directly to the cold flask. This neutralizes the Lewis acid and any remaining acidic species, preventing side reactions during workup.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the layers. Extract the aqueous layer three times with DCM.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 5-Ethyl-2(5H)-furanone.
Applications in Drug Discovery and Development
The α,β-Unsaturated Lactone as a Bioactive Pharmacophore
The α,β-unsaturated lactone moiety is a well-established pharmacophore responsible for a wide range of biological effects. Its electrophilic nature allows it to function as a Michael acceptor, forming covalent bonds with nucleophilic residues (like cysteine or lysine) in target proteins. This irreversible inhibition mechanism is a key feature in the activity of many natural and synthetic lactones.[2] Studies have shown that simple butenolides can induce cellular DNA damage and form complexes with topoisomerase I and II, contributing to their cytotoxic effects against cancer cells.[10]
Antimicrobial and Anti-Biofilm Potential
Derivatives of 2(5H)-furanone have been extensively studied for their potent antimicrobial and, notably, anti-biofilm activities.[11] While many natural furanones were first identified for their ability to interfere with quorum sensing in Gram-negative bacteria, synthetic derivatives have shown highly selective and potent activity against Gram-positive pathogens like Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][12] The proposed mechanism involves rapid penetration into Gram-positive bacteria, induction of reactive oxygen species (ROS), and nonspecific interaction with multiple proteins, ultimately impairing the cell's anti-ROS defense systems.[12] Furthermore, certain furanones can act synergistically with conventional antibiotics, restoring their efficacy against resistant biofilms.[1][13]
Cytotoxic and Anticancer Activity
The 2(5H)-furanone core is present in numerous compounds with demonstrated anticancer properties.[2][14] The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[15] For example, bis-2(5H)-furanone derivatives have been shown to induce S-phase cell cycle arrest in glioma cells and interact significantly with DNA, suggesting it as a potential therapeutic target. The cytotoxicity of these compounds is often selective, showing greater potency against cancer cell lines compared to non-malignant cells.[10] This selective activity, combined with the potential for chemical modification, makes the 5-Ethyl-2(5H)-furanone scaffold an attractive starting point for the design of novel anticancer agents.[4][15]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Ethyl-2(5H)-furanone is associated with the following hazards:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.
Conclusion and Future Outlook
5-Ethyl-2(5H)-furanone is a fundamentally important molecule within the broader class of γ-butenolides. Its straightforward structure provides an excellent platform for understanding the chemical and biological properties that make this scaffold so significant in medicinal chemistry. The validated synthetic routes allow for accessible production and derivatization, enabling further exploration of its therapeutic potential. Future research should focus on the asymmetric synthesis of the (R)- and (S)-enantiomers to elucidate stereospecific biological activities, the expansion of a library of C5-substituted analogs to optimize potency and selectivity, and in-depth mechanistic studies to fully uncover its molecular targets in both microbial and cancer cells. The continued investigation of 2(5H)-furanone derivatives holds considerable promise for the development of next-generation therapeutic agents.
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